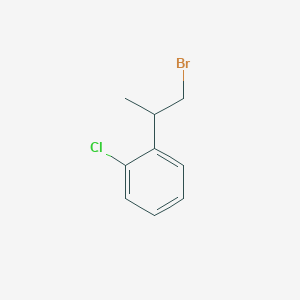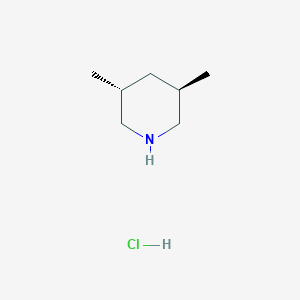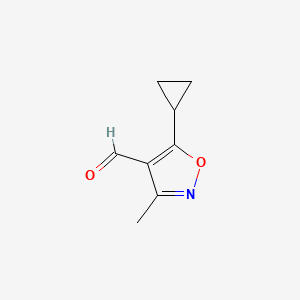
1-(1-Bromopropan-2-yl)-2-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Bromopropan-2-yl)-2-chlorobenzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where a bromopropyl group and a chlorine atom are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloropropylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination of the propyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and reaction monitoring systems ensures the efficient production of the compound with high purity.
化学反应分析
Types of Reactions
1-(1-Bromopropan-2-yl)-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2), or other functional groups through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH) or other strong bases are commonly used to facilitate the substitution of the bromine atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, or other substituted derivatives.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include alkanes or other reduced derivatives.
科学研究应用
1-(1-Bromopropan-2-yl)-2-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various derivatives.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features make it a valuable precursor in drug synthesis.
Material Science: It is used in the synthesis of polymers and other advanced materials
Chemical Biology: Researchers use the compound to study biological pathways and interactions. Its derivatives can be used as probes or inhibitors in biochemical assays.
作用机制
The mechanism of action of 1-(1-Bromopropan-2-yl)-2-chlorobenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound or its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
1-(1-Bromopropan-2-yl)-2-chlorobenzene can be compared with other similar compounds such as:
1-(1-Bromopropan-2-yl)-3-chlorobenzene: Similar structure but with the chlorine atom in a different position on the benzene ring.
1-(1-Bromopropan-2-yl)-4-chlorobenzene: Another positional isomer with the chlorine atom in the para position.
1-Bromo-2-chlorobenzene: Lacks the propyl group, making it less reactive in certain substitution reactions.
2-Bromo-1-chloropropane: A simpler structure with only three carbon atoms, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
属性
分子式 |
C9H10BrCl |
|---|---|
分子量 |
233.53 g/mol |
IUPAC 名称 |
1-(1-bromopropan-2-yl)-2-chlorobenzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChI 键 |
BSGAIIGQYTVPHR-UHFFFAOYSA-N |
规范 SMILES |
CC(CBr)C1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)

![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)




![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine](/img/structure/B13164464.png)
